Methyl 4-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)methyl)piperidine-1-carboxylate
Description
Methyl 4-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)methyl)piperidine-1-carboxylate is a structurally complex molecule featuring a bicyclo[2.2.1]heptane (norbornane) core fused with a 2-oxo group and substituted with a methylsulfonamido-methyl-piperidine moiety. Its methyl carboxylate ester enhances solubility compared to free carboxylic acids. Synthesis likely involves multi-step reactions, including sulfonamide coupling and piperidine functionalization, as inferred from analogous procedures in related compounds .
Properties
IUPAC Name |
methyl 4-[[(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methylsulfonylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O5S/c1-17(2)14-4-7-18(17,15(21)10-14)12-26(23,24)19-11-13-5-8-20(9-6-13)16(22)25-3/h13-14,19H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYCIZPEIOJNBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC3CCN(CC3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article will explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C23H37N3O4S
- Molecular Weight : 437.0 g/mol
The structure features a piperidine ring, a bicyclic system, and a sulfonamide group, which are critical for its biological interactions.
Antimicrobial Properties
Research indicates that compounds containing piperidine and sulfonamide moieties exhibit antimicrobial properties. For instance, studies have shown that derivatives of methyl piperidine-4-carboxylate can inhibit the growth of various bacterial strains, suggesting that the target compound may possess similar activity due to structural similarities .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, its structural components may allow it to interact with key enzymes involved in metabolic pathways. For example, piperidine derivatives have been noted for their ability to inhibit protein kinases, which play a crucial role in cancer cell proliferation .
The proposed mechanisms through which this compound exerts its effects include:
- Binding Affinity : The sulfonamide group is known for its ability to mimic substrates in enzyme active sites, facilitating competitive inhibition.
- Structural Conformation : The bicyclic structure may enhance binding interactions with target proteins or enzymes due to increased hydrophobicity and steric fit.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
Comparison with Similar Compounds
Structural Analog: 1-((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide (Compound 8)
Key Similarities :
- Bicyclo[2.2.1]heptane Core: Both compounds share the norbornane backbone, which imposes conformational rigidity and influences stereochemical outcomes.
- Sulfonamide Group : The sulfonamide linkage is present in both, though Compound 8 lacks the piperidine and methyl carboxylate substituents.
Key Differences :
Data Comparison :
Beta-Lactam Analogs: (2S,5R,6R)-6-...-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
Key Similarities :
- Bicyclic Framework: Both compounds utilize bicyclic systems (norbornane vs. beta-lactam’s [3.2.0] ring), though the latter includes sulfur and nitrogen for antibiotic activity.
Key Differences :
- Functional Groups: The beta-lactam’s 4-thia-1-aza ring enables covalent binding to bacterial transpeptidases, while the target compound’s sulfonamide may act via non-covalent interactions.
- Applications : Beta-lactams are clinically validated antibiotics, whereas the target compound’s applications remain speculative .
Data Comparison :
Stereochemical Considerations
The target compound’s norbornane core and chiral centers necessitate rigorous enantiomeric analysis. highlights methods like Rogers’s η and Flack’s x parameters for determining chirality-polarity in crystallography. For nearly centrosymmetric structures, Flack’s x parameter is more reliable, avoiding false chirality indications seen with η . This is critical for ensuring reproducibility in the synthesis of enantiopure derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
